1-(2,2-Diethoxyethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethoxyethyl)aziridine is an organic compound with the molecular formula C8H17NO2. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,2-Diethoxyethyl)aziridine can be synthesized through various methods. One common approach involves the reaction of 2,2-diethoxyethylamine with an appropriate aziridination reagent. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Diethoxyethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, ethers, and thioethers.
Oxidation: Aziridine N-oxides and their ring-opened products.
Substitution: Various N-substituted aziridines.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethyl)aziridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethoxyethyl)aziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions. These ions can then react with nucleophiles, resulting in ring-opening and the formation of various products . The compound’s reactivity towards nucleophiles makes it a potent alkylating agent, capable of modifying DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid: Known for its use as a building block in the synthesis of pharmaceuticals and its potential as an anticancer agent.
N-Substituted Aziridines: These compounds are widely used in organic synthesis and have applications in medicinal chemistry.
Aziridine N-oxides: These derivatives are valuable intermediates in the synthesis of heterocyclic compounds.
Uniqueness
1-(2,2-Diethoxyethyl)aziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the 2,2-diethoxyethyl group enhances its solubility and stability, making it a versatile intermediate in various chemical transformations .
Eigenschaften
Molekularformel |
C8H17NO2 |
---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1-(2,2-diethoxyethyl)aziridine |
InChI |
InChI=1S/C8H17NO2/c1-3-10-8(11-4-2)7-9-5-6-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
ISAGXIPWFDIPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN1CC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.